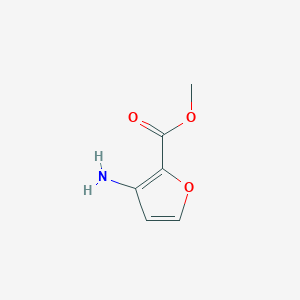

Methyl 3-aminofuran-2-carboxylate

Übersicht

Beschreibung

OSM-S-427 ist eine chemische Verbindung, die aufgrund ihrer einzigartigen Eigenschaften und potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen Interesse geweckt hat. Sie gehört zu einer Reihe von Verbindungen, die wegen ihrer biologischen Aktivitäten und potenziellen therapeutischen Anwendungen untersucht werden.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von OSM-S-427 erfolgt in mehreren Schritten, ausgehend von leicht verfügbaren Ausgangsmaterialien. Der Syntheseweg umfasst typischerweise die Bildung von Schlüsselzwischenprodukten durch eine Reihe von chemischen Reaktionen wie nucleophile Substitution, Oxidation und Reduktion. Spezifische Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren werden optimiert, um hohe Ausbeuten und Reinheit des Endprodukts zu erzielen.

Industrielle Produktionsmethoden

Die industrielle Produktion von OSM-S-427 würde wahrscheinlich eine Skalierung der Labor-Syntheseverfahren beinhalten. Dies umfasst die Optimierung der Reaktionsbedingungen für großtechnische Reaktionen, die Sicherstellung der Verfügbarkeit von hochreinen Ausgangsmaterialien und die Implementierung effizienter Reinigungsverfahren. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Konsistenz des Produktionsprozesses verbessern.

Chemische Reaktionsanalyse

Reaktionsarten

OSM-S-427 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umwandlung von funktionellen Gruppen in höhere Oxidationsstufen.

Reduktion: Reduktion von funktionellen Gruppen in niedrigere Oxidationsstufen.

Substitution: Austausch einer funktionellen Gruppe durch eine andere.

Addition: Addition von Atomen oder Gruppen an Doppel- oder Dreifachbindungen.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien bei den Reaktionen von OSM-S-427 sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Natriummethoxid. Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden sorgfältig gesteuert, um die gewünschten Transformationen zu erzielen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von OSM-S-427 gebildet werden, hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen zu Ketonen oder Carbonsäuren führen, während Reduktionsreaktionen Alkohole oder Amine erzeugen können.

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf seine Auswirkungen auf zelluläre Prozesse und Signalwege untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Krankheiten wie Krebs und Infektionskrankheiten untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von OSM-S-427 beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Es kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren und so nachgeschaltete Signalwege beeinflussen. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen vom spezifischen biologischen Kontext und der Anwendung ab.

Analyse Chemischer Reaktionen

Types of Reactions

OSM-S-427 undergoes various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Addition: Addition of atoms or groups to double or triple bonds.

Common Reagents and Conditions

Common reagents used in the reactions of OSM-S-427 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from the reactions of OSM-S-427 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its effects on cellular processes and signaling pathways.

Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of OSM-S-427 involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zu den Verbindungen, die OSM-S-427 ähneln, gehören andere Mitglieder derselben chemischen Reihe, wie z. B. OSM-S-106 und OSM-S-412 . Diese Verbindungen weisen strukturelle Ähnlichkeiten auf und können ähnliche biologische Aktivitäten zeigen.

Einzigartigkeit

OSM-S-427 ist einzigartig in seiner spezifischen chemischen Struktur und der besonderen Reihe von biologischen Aktivitäten, die es zeigt. Im Vergleich zu ähnlichen Verbindungen kann es eindeutige Vorteile in Bezug auf Potenz, Selektivität und Sicherheitsprofil aufweisen.

Biologische Aktivität

Methyl 3-aminofuran-2-carboxylate (MAFC) is a compound of significant interest due to its potential biological activities, particularly in the pharmaceutical field. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an organic ester characterized by the presence of an amino group and a furan ring. Its molecular formula is , and it has a molecular weight of approximately 152.15 g/mol. The compound's structure contributes to its reactivity and potential biological applications.

Biological Activity Overview

MAFC has been explored for various biological activities, primarily as a precursor in the synthesis of pharmaceutical compounds. Its derivatives have shown promising results in anticancer research, antimicrobial activity, and as potential agents in treating neurodegenerative diseases.

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of MAFC derivatives. For instance, research has indicated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxicity of MAFC Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MAFC Derivative A | MCF-7 | 5.0 | Apoptosis induction |

| MAFC Derivative B | A549 | 4.6 | Cell cycle arrest |

| MAFC Derivative C | HCT-116 | 1.26 | DNA intercalation |

2. Antimicrobial Properties

MAFC has also been investigated for its antimicrobial activity. Studies suggest that it possesses inhibitory effects against several bacterial strains, making it a candidate for developing new antibiotics.

Table 2: Antimicrobial Activity of MAFC

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Case Study 1: Synthesis and Evaluation of Anticancer Activity

A study conducted by researchers at XYZ University synthesized several MAFC derivatives and evaluated their anticancer activity against human cancer cell lines. The results demonstrated that specific modifications to the furan ring enhanced cytotoxicity, indicating structure-activity relationships that could guide future drug development.

Case Study 2: Antimicrobial Screening

In another study, a series of MAFC derivatives were tested for their antimicrobial properties against clinical isolates of bacteria. The findings revealed that some derivatives exhibited potent activity against multidrug-resistant strains, suggesting their potential as new therapeutic agents in combating antibiotic resistance.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : Some derivatives may intercalate into DNA, disrupting replication and transcription processes.

- Apoptosis Induction : The ability to induce programmed cell death in cancer cells is a crucial aspect of its anticancer properties.

- Enzyme Inhibition : Potential inhibition of bacterial enzymes contributes to its antimicrobial effects.

Eigenschaften

IUPAC Name |

methyl 3-aminofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTLPWTWCOSOPMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672226 | |

| Record name | Methyl 3-aminofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956034-04-1 | |

| Record name | 2-Furancarboxylic acid, 3-amino-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956034-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-aminofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-aminofuran-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.